molecular formula C14H13ClN6 B2568706 3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine CAS No. 318959-13-6

3-[5-(4-chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No. B2568706
CAS RN: 318959-13-6
M. Wt: 300.75
InChI Key: URCCHXYPIIPBBA-QPJJXVBHSA-N
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Description

3-[5-(4-Chlorostyryl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine, commonly referred to as CSPT, is a synthetic amine compound that has been used in a variety of scientific research applications. CSPT is a relatively new compound, having been first synthesized in 2016, and has been used to study a variety of biochemical and physiological processes.

Scientific Research Applications

Antimicrobial Activities

A significant focus of scientific research on derivatives of the mentioned compound involves their synthesis and evaluation for antimicrobial properties. For instance, compounds synthesized through cyclocondensation reactions and characterized by spectroscopic analyses have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacterial strains. These activities are often compared with standard drugs such as Chloramphenicol, indicating their potential in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019). Similarly, other research has synthesized a series of compounds incorporating the triazole and pyrazole moieties, demonstrating marked inhibition of bacterial and fungal growth, nearly equal to the standards, thus highlighting their potential as potent antimicrobial agents (Sanjeeva Reddy, Lade Sanjeeva Rao, Rajesh Kumar, & Nagaraj, 2010).

Synthesis Techniques

Research has also focused on the synthesis techniques of related compounds, employing methods such as one-pot cyclocondensation reactions to obtain novel series of derivatives efficiently. These studies emphasize atom-economic and multicomponent approaches for synthesizing compounds with antimicrobial potential, where the structures of newly synthesized compounds are confirmed through analytical and spectral data (Sujatha, Deshpande, Kesharwani, Babu, & Rao Vedula, 2018).

properties

IUPAC Name

3-[5-[(E)-2-(4-chlorophenyl)ethenyl]pyrazol-1-yl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN6/c1-10-18-19-14(20(10)16)21-13(8-9-17-21)7-4-11-2-5-12(15)6-3-11/h2-9H,16H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCCHXYPIIPBBA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)N2C(=CC=N2)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1N)N2C(=CC=N2)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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